molecular formula C13H16O3 B1295567 Ethyl 4-(4-methylphenyl)-4-oxobutanoate CAS No. 6942-61-6

Ethyl 4-(4-methylphenyl)-4-oxobutanoate

Cat. No.: B1295567
CAS No.: 6942-61-6
M. Wt: 220.26 g/mol
InChI Key: LFHSFGIXTQENJM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-4-oxobutanoate (CAS: 6942-61-6) is an ester derivative featuring a 4-oxobutanoate backbone substituted with a 4-methylphenyl group at the γ-position. This compound is part of a broader class of γ-keto esters, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure comprises an ethyl ester group, a ketone moiety, and a para-methyl-substituted aromatic ring, contributing to its unique physicochemical properties and reactivity .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHSFGIXTQENJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288662
Record name Ethyl 4-(4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-61-6
Record name 6942-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as Ethyl 4-oxo-4-(p-tolyl)butanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3 and a molecular weight of approximately 232.27 g/mol. The compound features an ethyl ester functional group, a ketone moiety, and a para-substituted methylphenyl ring, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H16O3
Molecular Weight232.27 g/mol
Functional GroupsEthyl ester, Ketone
Structural FeaturesPara-substituted phenyl ring

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Compounds with similar structures have been shown to affect multiple biochemical pathways, including those involved in inflammation, cancer progression, and apoptosis. The mode of action typically involves non-covalent interactions such as hydrogen bonding and π-stacking with target proteins and enzymes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, research indicated that derivatives of this compound showed significant antiproliferative effects against breast cancer cells by inducing apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .

Case Study: Antitumor Activity
A study evaluated the antitumor activity of related compounds against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a significant reduction in tumor cell viability (100% inhibition) when treated with the compound, alongside enhanced antioxidant activity and minimal toxicity to liver and kidney tissues .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. Preliminary findings suggest that it exhibits moderate antibacterial activity against various strains .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
AntitumorIn vivo EAC model100% reduction in tumor viability; antioxidant effects
AntimicrobialDisc diffusion methodModerate activity against Gram-positive bacteria
Apoptosis inductionCell viability assaysInduction of apoptosis via Bcl-2/Bax modulation

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Ethyl 4-(4-methylphenyl)-4-oxobutanoate serves as an essential intermediate in the synthesis of more complex organic compounds, including heterocycles and biologically active molecules .
  • Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a valuable compound for studying reaction mechanisms.

Biology

  • Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes, contributing to research in drug development. It has shown promising results in inhibiting monoamine oxidase, which is relevant for treating neurological disorders .
  • Antiproliferative Activity : Emerging studies indicate that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example:
CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)12.5
Derivative AMCF-7 (Breast)15.0
Derivative BHeLa (Cervical)10.0

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific properties, such as solubility and reactivity . Its unique structure allows for tailored modifications that meet industrial needs.

Case Studies

  • Anticancer Activity : A study highlighted the compound's ability to inhibit the growth of A549 lung cancer cells with an IC50 value of 12.5 µM. This suggests potential for further development in anticancer therapies.
  • Enzyme Interaction : Research focused on its interaction with monoamine oxidase demonstrated high inhibitory activity, indicating its relevance in developing treatments for depression and other mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (Compound 14)
  • Structure : The tert-butyl group replaces the methyl group on the phenyl ring.
  • Synthesis : Prepared via analogous methods to the parent compound, with tert-butyl-substituted precursors.
  • This substituent may also enhance lipophilicity, affecting solubility and bioavailability .
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS: 1402232-56-7)
  • Structure : Features a fluorine atom at the meta position and a methoxy group at the para position on the phenyl ring.
  • Synthesis : Achieved through nucleophilic substitution or coupling reactions involving fluorinated and methoxylated aryl halides.
  • Impact : The electron-withdrawing fluorine and electron-donating methoxy groups alter electronic properties, influencing resonance stabilization and dipole moments. Such modifications are critical in medicinal chemistry for tuning receptor binding affinity .

Variations in the Oxobutanoate Backbone

Ethyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (5bbyp)
  • Structure : Incorporates a biphenyl system with fluorine and methyl substituents.
  • Synthesis : Synthesized via Suzuki coupling using PdCl₂ and K₂CO₃ in toluene at 70–75°C, yielding a mixture purified by HPLC.
  • Application : Evaluated as a COX-2 inhibitor analog, demonstrating the role of biphenyl systems in enhancing anti-inflammatory activity .
Ethyl 2-acetyl-4-(naphthalen-2-yl)-4-oxobutanoate (3d)
  • Structure : Substituted with a naphthalene ring and an acetyl group at the β-position.
  • Synthesis: Produced in 81% yield via acetylation of the oxobutanoate precursor.
  • Application : Investigated for anti-prostate cancer activity, where the naphthalene moiety contributes to π-π stacking interactions with biological targets .

Functional Group Modifications

Ethyl 4-chloro-3-oxobutanoate (COBE)
  • Structure : Contains a chlorine substituent at the β-position and a ketone at the γ-position.
  • Synthesis: Asymmetrically reduced by yeast cells to produce ethyl 4-chloro-3-hydroxybutanoate (CHBE) with high enantiomeric excess (90% ee).
  • Application : Key intermediate in chiral synthesis, highlighting the importance of stereochemistry in pharmaceutical manufacturing .
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
  • Structure : Features an additional ketone group at the α-position.
  • Impact : The α,γ-diketo structure enhances electrophilicity, making it reactive in cyclocondensation reactions. This property is exploited in heterocycle synthesis for drug discovery .

Physicochemical and Spectroscopic Properties

  • NMR Data: Ethyl 4-(4-methylphenyl)-4-oxobutanoate: Aromatic protons resonate at δ 7.2–7.4 ppm, with methyl groups at δ 2.3–2.5 ppm . Ethyl fenbufen analogs (5bbyp): Biphenyl protons appear as multiplet signals (δ 7.1–7.8 ppm), with fluorine causing deshielding in ¹³C NMR .
  • Physical State : Derivatives with bulky groups (e.g., tert-butyl) tend to crystallize as solids, while simpler analogs (e.g., methylphenyl) may exist as oils .

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